molecular formula C11H14ClNO B1433307 (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1807937-58-1

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No. B1433307
CAS RN: 1807937-58-1
M. Wt: 211.69 g/mol
InChI Key: CWDWJEXBFDNUOR-QRPNPIFTSA-N
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Description

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, also known as 2C-B-FLY, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1996 by a team of chemists led by Aaron P. Monte. 2C-B-FLY is a structural analogue of the psychedelic drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and has similar effects to it. However, it is less potent and has a longer duration of action.

Scientific Research Applications

Analgesic Activity

Research on substituted 1-Benzofurans, closely related to the queried compound, has shown potential in analgesic activity. A study highlighted the synthesis of several 1-Benzofuran derivatives and evaluated their effectiveness as analgesics (Rádl et al., 2000).

NMR Spectra Analysis

In a study analyzing the NMR spectra of psychedelic tryptamines and benzofuran analogues, the characteristics of compounds similar to (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride were assessed, providing valuable insights for forensic and harm-reduction purposes (Chapman, 2018).

Antioxidant and Antibacterial Properties

A study on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, closely related to the compound , demonstrated significant antioxidant and antibacterial activities. This research could imply potential applications in developing new antimicrobial and antioxidant agents (Shankerrao et al., 2013).

Polymer Chemistry

Research into methacrylate polymers with a chalcone side group utilized a compound structurally related to (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. This study delved into thermal behavior and dielectric properties, showing potential applications in polymer science (Çelik & Coskun, 2018).

Antimicrobial Activity

A synthesis of benzofuran derivatives, which included compounds structurally akin to the one in focus, revealed moderate antimicrobial activity. This suggests potential use in the development of new antimicrobial agents (Kumar & Karvekar, 2010).

properties

IUPAC Name

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWJEXBFDNUOR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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